5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through various substitution and coupling reactions. Key reagents used in these steps include chlorinated and fluorinated aromatic compounds, ethoxybenzene derivatives, and pyrrole-based structures. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the aromatic rings, where halogen atoms can be replaced with other functional groups
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like nitro or amino groups .
Scientific Research Applications
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-CHLOROPHENYL 4-ETHOXYPHENYL SULFONE: Shares similar aromatic structures but differs in its functional groups and overall reactivity.
5-(3-Chloro-4-ethoxyphenyl)-1-(4-chlorophenyl)-4-(3,4-diethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another compound with similar aromatic and heterocyclic elements.
Uniqueness
What sets 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE apart is its unique combination of chlorinated, fluorinated, and ethoxylated aromatic rings, along with its pyrrolo[3,4-e][1,4]diazepin core. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C27H23ClFN3O2 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C27H23ClFN3O2/c1-2-34-22-12-10-21(11-13-22)32-26(18-4-3-5-20(29)16-18)23-24(17-6-8-19(28)9-7-17)30-14-15-31-25(23)27(32)33/h3-13,16,26,31H,2,14-15H2,1H3 |
InChI Key |
GODYSTRULYQSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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